

N-(Azido-PEG3)-N-Boc-PEG4-acid spectroscopic data (NMR, MS)

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Compound of Interest

Compound Name: *N-(Azido-PEG3)-N-Boc-PEG4-acid*

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An In-depth Technical Guide to **N-(Azido-PEG3)-N-Boc-PEG4-acid**: Spectroscopic Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and relevant experimental methodologies for **N-(Azido-PEG3)-N-Boc-PEG4-acid**, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Core Compound Information

N-(Azido-PEG3)-N-Boc-PEG4-acid is a valuable building block in chemical biology and drug discovery. It features a terminal azide group for click chemistry, a Boc-protected amine, and a terminal carboxylic acid, providing orthogonal handles for sequential conjugation.

Property	Value
Molecular Formula	C ₂₄ H ₄₆ N ₄ O ₁₁
Molecular Weight	566.65 g/mol
CAS Number	2112731-95-8

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N-(Azido-PEG3)-N-Boc-PEG4-acid**. These values are predicted based on the chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	m	~24H	PEG chain (-CH ₂ CH ₂ O-)
~3.40	t	2H	-CH ₂ -N ₃
~3.35	t	4H	-CH ₂ -N(Boc)-CH ₂ -
~2.45	t	2H	-CH ₂ -COOH
~1.85	p	2H	-CH ₂ -CH ₂ -COOH
1.44	s	9H	Boc (-C(CH ₃) ₃)

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~174.5	-COOH
~155.8	Boc (C=O)
~79.2	Boc (-C(CH ₃) ₃)
~70.5	PEG chain (-CH ₂ CH ₂ O-)
~50.8	-CH ₂ -N ₃
~49.0	-CH ₂ -N(Boc)-CH ₂ -
~30.5	-CH ₂ -COOH
~28.4	Boc (-C(CH ₃) ₃)
~24.8	-CH ₂ -CH ₂ -COOH

Mass Spectrometry

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	567.32	~567.3
[M+Na] ⁺	589.30	~589.3

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic analysis of **N-(Azido-PEG3)-N-Boc-PEG4-acid**.

Synthesis Protocol

A plausible synthetic route for **N-(Azido-PEG3)-N-Boc-PEG4-acid** would involve the reaction of a suitable PEG precursor bearing an amino group and a carboxylic acid with a protected PEG azide derivative.

Materials:

- N-Boc-amino-PEG4-acid
- 1-Azido-3-(2-(2-chloroethoxy)ethoxy)ethane
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Hexanes
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of N-Boc-amino-PEG4-acid in anhydrous DMF, add sodium hydride portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour.
- Add 1-azido-3-(2-(2-chloroethoxy)ethoxy)ethane to the reaction mixture and stir at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

NMR Spectroscopy Protocol

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Sample Preparation:

- Dissolve approximately 5-10 mg of **N-(Azido-PEG3)-N-Boc-PEG4-acid** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

- Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.

Mass Spectrometry Protocol

Instrumentation:

- Electrospray ionization mass spectrometer (ESI-MS)

Sample Preparation:

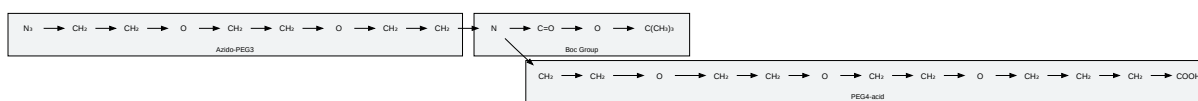
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in an appropriate solvent system for ESI, typically containing a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

Visualizations

Chemical Structure of N-(Azido-PEG3)-N-Boc-PEG4-acid



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Caption: Structure of **N-(Azido-PEG3)-N-Boc-PEG4-acid**.

PROTAC Synthesis Workflow

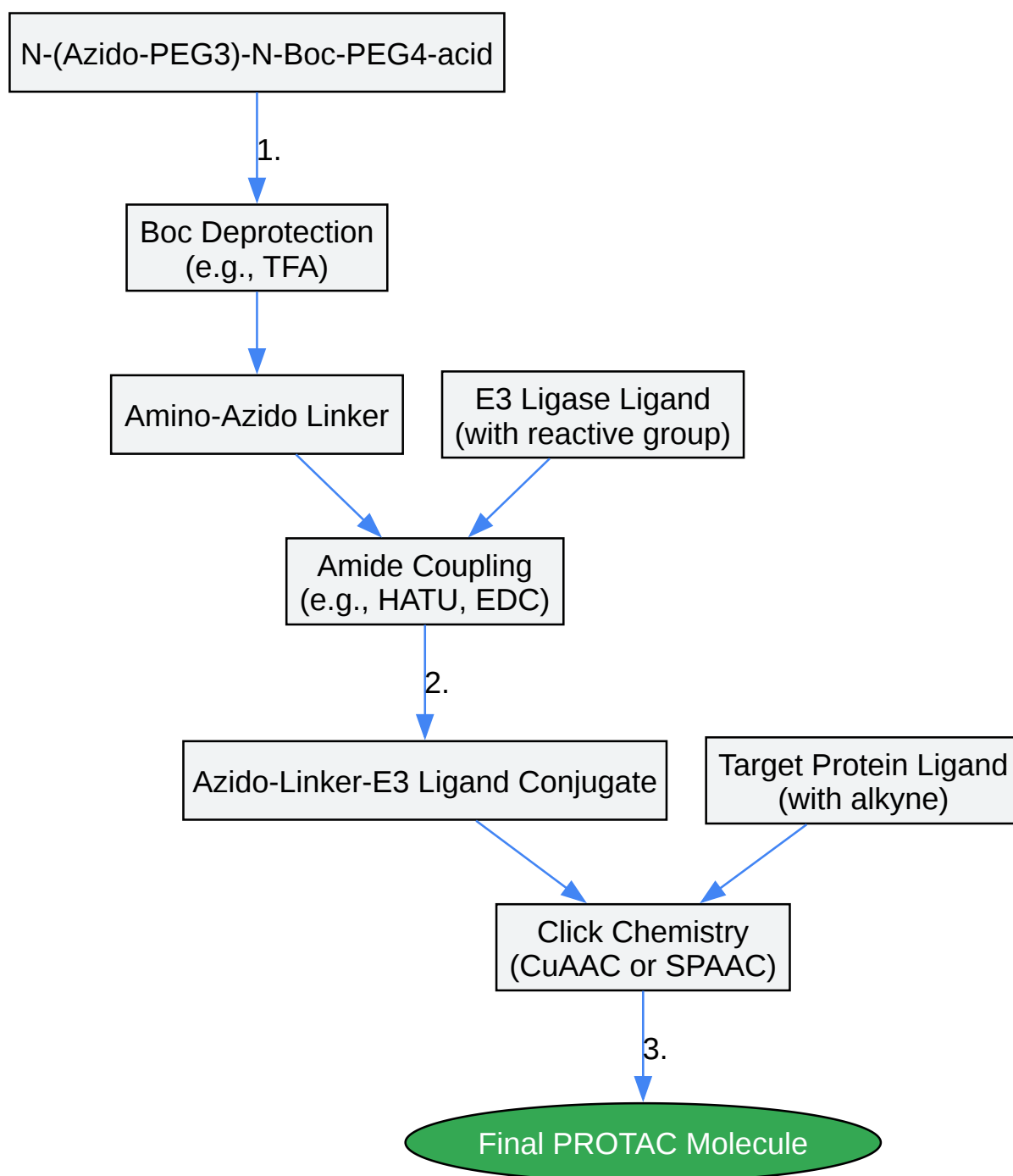


Figure 2. General PROTAC Synthesis Workflow

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Caption: PROTAC synthesis using the bifunctional linker.

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